molecular formula C9H11N3O2S B1486984 N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine CAS No. 340018-25-9

N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine

Cat. No.: B1486984
CAS No.: 340018-25-9
M. Wt: 225.27 g/mol
InChI Key: VJWYGEVHEKWEQZ-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzothiazole ring system with a dioxido group and an ethane-1,2-diamine moiety.

Mechanism of Action

Target of Action

The primary target of N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine is the Kv1.3 ion channel . This ion channel plays a crucial role in the regulation of the membrane potential and the calcium signaling in T lymphocytes, which are key players in the immune response.

Mode of Action

this compound interacts with the Kv1.3 ion channel, inhibiting its activity . This inhibition disrupts the normal function of the ion channel, leading to changes in the membrane potential and calcium signaling in T lymphocytes.

Biochemical Pathways

The inhibition of the Kv1.3 ion channel by this compound affects the calcium signaling pathway in T lymphocytes . This disruption can lead to downstream effects on the immune response, as calcium signaling is critical for the activation and function of T lymphocytes.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the function of T lymphocytes . By inhibiting the Kv1.3 ion channel, the compound disrupts calcium signaling in these cells, potentially affecting their activation and function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable under normal temperature conditions but may decompose under conditions of light, heat, or the presence of oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine typically involves the reaction of 1,2-benzothiazol-3(2H)-one with ethylenediamine in the presence of an oxidizing agent. The reaction conditions include heating the mixture under reflux in an appropriate solvent, such as ethanol or methanol, for several hours.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors or batch reactors, depending on the desired scale and efficiency. The choice of oxidizing agent and solvent can vary based on cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophiles.

Major Products Formed:

  • Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

  • Reduction: Formation of amines or amides.

  • Substitution: Formation of various substituted benzothiazoles or ethane derivatives.

Scientific Research Applications

N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine has several scientific research applications:

  • Chemistry: Used as a building block for the synthesis of more complex organic compounds.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Studied for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.

  • Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine can be compared with other similar compounds, such as N-(1,2-benzothiazol-3-yl)ethane-1,2-diamine and N-(1,1-dioxido-1,2-benzothiazol-3-yl)propane-1,3-diamine. These compounds share the benzothiazole ring system but differ in the length of the alkyl chain and the presence of the dioxido group. The unique structure of this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c10-5-6-11-9-7-3-1-2-4-8(7)15(13,14)12-9/h1-4H,5-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWYGEVHEKWEQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCN)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365770
Record name SBB011542
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340018-25-9
Record name SBB011542
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine
Reactant of Route 2
N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine
Reactant of Route 3
N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine
Reactant of Route 4
N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine
Reactant of Route 5
N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine
Reactant of Route 6
N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine

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